ジシクロミン塩酸塩

説明

Synthesis Analysis

The synthesis of compounds similar to Dicyclomine hydrochloride often involves complex chemical reactions. For instance, the Hofmann elimination of quaternary ammonium salts is highlighted as an efficient technique for the industrial production of related compounds, suggesting a possible method for Dicyclomine hydrochloride synthesis (Gogin et al., 2019). Additionally, the synthesis of macrocyclic complexes of lanthanides and actinides, involving catalytic technologies such as catalysis with alkalis and Lewis acids, indicates the type of chemical processes that may be involved in the creation of complex molecules like Dicyclomine hydrochloride (Alexander, 1995).

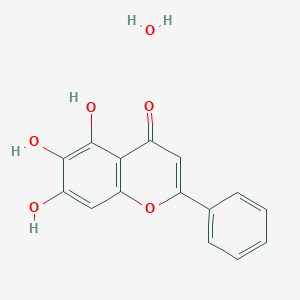

Molecular Structure Analysis

The molecular structure of Dicyclomine hydrochloride is characterized by its anticholinergic properties, which are due to its ability to interact with muscarinic receptors. The structural analysis and synthesis of similar compounds, such as acyclic and macrocyclic compounds possessing α-amino- or α-hydroxyphosphonate units, provide insights into the complexity and potential reactivity of Dicyclomine hydrochloride (Failla, Finocchiaro, & Consiglio, 2000).

Chemical Reactions and Properties

Dicyclomine hydrochloride's effectiveness as an antispasmodic is primarily due to its anticholinergic effects, which are similar to those of other compounds explored for their potential in medicinal chemistry. The synthesis and applications of green chemistry principles in creating biologically active heterocycles highlight the importance of sustainable methods in drug synthesis, potentially applicable to Dicyclomine hydrochloride production (Rao et al., 2021).

Physical Properties Analysis

The physical properties of Dicyclomine hydrochloride, such as solubility and stability, play crucial roles in its pharmacokinetics and pharmacodynamics. While specific studies on Dicyclomine hydrochloride's physical properties were not found, research on similar compounds provides a basis for understanding the factors that influence drug absorption, distribution, metabolism, and excretion.

Chemical Properties Analysis

The chemical properties of Dicyclomine hydrochloride, including its reactivity, synthesis pathways, and interactions with biological molecules, are integral to its medicinal efficacy. The advancements in the synthesis of fused tetracyclic quinoline derivatives, for example, demonstrate the ongoing research into complex chemical structures that possess significant biological activities, which could be related to the study of Dicyclomine hydrochloride's chemical properties (Mekheimer et al., 2020).

科学的研究の応用

抗痙攣薬および抗コリン薬

ジシクロミン塩酸塩は、抗痙攣薬および抗コリン薬として使用されます . その作用は、アセチルコリン受容体における特異的な抗コリン作用と、平滑筋に対する直接作用という二重のメカニズムによって達成されます . それは、過敏性腸症候群と呼ばれる特定の種類の腸の問題を治療するために使用されます .

機能性腸/過敏性腸症候群の治療

ジシクロミン塩酸塩は、機能性腸/過敏性腸症候群の治療に適応があります . それは、胃や腸のけいれんの症状を軽減するのに役立ちます .

電気化学的研究

界面活性剤、セチルトリメチルアンモニウムブロマイド (CTAB) の存在下、サイクリックボルタンメトリーおよび微分パルスボルタンメトリー (DPV) 法を用いて、炭素ペースト電極 (CPE) におけるジシクロミン塩酸塩のボルタンメトリー酸化および定量のための電気化学的方法が記述されています . 分析対象物は、pH 6.4 のリン酸緩衝液中、約 930 mV において、よく分離された不可逆的な酸化ピークを 1 つ示し、これが分析的応答として機能しました .

ジシクロミン塩酸塩の検出

CTAB 修飾炭素ペースト電極は、ジシクロミン塩酸塩の検出に対して優れた電気触媒効果を示しました . ジシクロミン塩酸塩の検出限界 (LOD) と検出定量限界 (LOQ) は、相関係数 0.99812 で、それぞれ 0.12 μM と 0.43 μM であることがわかりました

作用機序

Target of Action

Dicyclomine hydrochloride primarily targets the muscarinic M1, M3, and M2 receptors . These receptors are part of the muscarinic acetylcholine receptor family and play a crucial role in the functioning of the smooth muscles and glands .

Mode of Action

Dicyclomine hydrochloride acts as an antagonist to the muscarinic M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This dual mechanism of action allows dicyclomine hydrochloride to inhibit the action of bradykinin and histamine, resulting in a direct effect on the smooth muscle and decreased strength of contractions seen in spasms of the ileum .

Biochemical Pathways

The biochemical pathways affected by dicyclomine hydrochloride are primarily those involving the neurotransmitters acetylcholine, histamine, and bradykinin . By inhibiting these neurotransmitters, dicyclomine hydrochloride can reduce the strength of contractions in the smooth muscles of the gastrointestinal tract .

Pharmacokinetics

Dicyclomine hydrochloride is readily absorbed from the gastrointestinal tract . The onset of action is between 1 to 2 hours, and the duration of action is up to 4 hours . It is extensively metabolized in the liver . Approximately 80% of the drug is excreted in the urine, with a small amount (about 10%) excreted in the feces . The half-life of dicyclomine hydrochloride is approximately 9 to 10 hours .

Result of Action

The primary result of dicyclomine hydrochloride’s action is the relaxation of the smooth muscles of the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . This effect is beneficial in the treatment of conditions such as irritable bowel syndrome .

Action Environment

The action of dicyclomine hydrochloride can be influenced by various environmental factors. For instance, conditions characterized by tachyarrhythmia such as thyrotoxicosis, congestive heart failure, and cardiac surgery may further accelerate the heart rate . Therefore, caution is required in patients with coronary heart disease, as ischemia and infarction may be worsened, and in patients with hypertension . Additionally, the peripheral effects of dicyclomine hydrochloride are a consequence of their inhibitory effect on muscarinic receptors of the autonomic nervous system .

特性

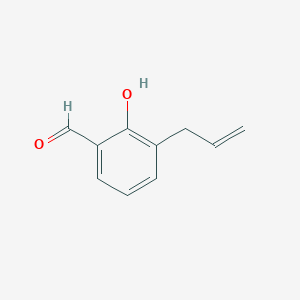

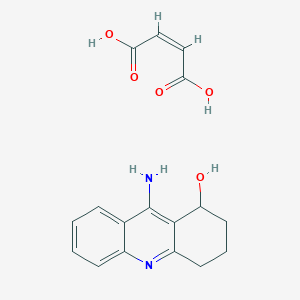

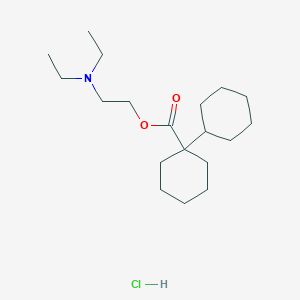

IUPAC Name |

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBNMFJOJGDCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77-19-0 (Parent) | |

| Record name | Dicyclomine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0058778 | |

| Record name | Dicyclomine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67-92-5 | |

| Record name | Dicyclomine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclomine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclomine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclomine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-[[[1,1'-bicyclohexyl]-1-ylcarbonyl]oxy]ethyl]diethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ903KQA31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)